

Comprehensive UV-Vis Spectroscopic Analysis of Acid Red 186

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Compound of Interest

Compound Name: Acid Red 186 free acid

CAS No.: 50335-05-2

Cat. No.: B1665443

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Executive Summary

Acid Red 186 (AR186, C.I. 18810) is a 1:2 chromium-complex monoazo dye widely utilized in the textile industry for wool and polyamide fibers. Beyond its industrial utility, it serves as a critical model compound in environmental chemistry for evaluating advanced oxidation processes (AOPs) and photocatalytic degradation.

This guide provides a rigorous, self-validating framework for the UV-Vis spectral analysis of AR186. Unlike simple organic dyes, the metal-complex nature of AR186 introduces spectral complexities—specifically ligand-to-metal charge transfer (LMCT) bands that overlay typical

transitions.^[1] This document details the protocols for accurate quantitation, molar absorptivity determination, and kinetic monitoring of degradation pathways.

Molecular Architecture & Chromophoric Theory^[1]

Understanding the structural basis of absorption is a prerequisite for accurate data interpretation.

- **Chemical Structure:** AR186 (CAS 52677-44-8) consists of two azo dye ligands complexed to a central Chromium(III) ion.^[1] The ligands are typically derived from the coupling of 4-amino-3-hydroxynaphthalene-1-sulfonic acid and 1-(3-sulfophenyl)-3-methyl-5-pyrazolone.^[1]
- **Chromophores:**
 - **Azo Linkage (-N=N-):** The primary chromophore responsible for the visible color.^[1] Cleavage of this bond results in decolorization.
 - **Chromium Complex:** The Cr(III) center coordinates with the azo nitrogen and hydroxyl groups, stabilizing the molecule and inducing a bathochromic shift compared to the free ligand.
- **Spectral Fingerprint:**
 - **Variability:** While typical red azo dyes absorb between 500–520 nm, the specific coordination geometry of AR186 can shift this peak. Literature values often cite a range around 455 nm to 505 nm depending on pH and solvent coordination [1, 2].
 - **UV Region:** Significant absorption occurs in the UV region (approx. 333 nm) due to aromatic ring transitions () [3].^[1]

Experimental Framework: Validated Protocols

Materials & Reagents

- **Analyte:** Acid Red 186 (Commercial purity often ~60-80%; recrystallization recommended for kinetic studies).^[1]
- **Solvent:** Deionized water (18.2 MΩ^[1]·cm) is standard.^{[2][3]} For solvatochromic studies, HPLC-grade Methanol or Ethanol may be used.^[1]
- **Buffer:** Phosphate buffer (pH 7.0) or Acetate buffer (pH 4.0) to stabilize protolytic equilibria.

Instrument Configuration

- Mode: Double-beam spectrophotometer (to subtract solvent background in real-time).[1]
- Bandwidth: 1.0 nm (Critical for resolving fine structure in metal complexes).[1]
- Scan Speed: Medium (approx. 200–400 nm/min).[1]
- Path Length: 10 mm quartz cuvettes.

Analytical Workflow (Step-by-Step)

Step 1: Stock Solution Preparation

- Weigh
mg of AR186.
- Dissolve in 100 mL DI water to create a 1000 mg/L (ppm) primary stock.
- Sonicate for 10 minutes to ensure complete dissolution of the metal complex.

Step 2: Spectral Scanning (The "Fingerprint") [1]

- Dilute stock to approx. 20 mg/L.
- Scan from 200 nm to 800 nm.
- Identify the empirical

[2] Note: Do not rely solely on literature; the specific salt form and hydration state of your batch affect this value.

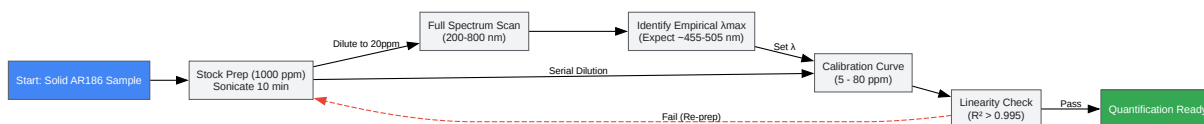
Step 3: Calibration Curve Construction

- Prepare serial dilutions: 5, 10, 20, 40, 60, and 80 mg/L.
- Measure Absorbance (
-) at

[1][2][4][5]

- Plot
 vs. Concentration ().
- Calculate Molar Absorptivity () using the slope () of the linear regression:
 (Where g/mol and cm).[1]

Workflow Visualization



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Figure 1: Validated workflow for the spectral characterization of Acid Red 186. The feedback loop ensures data integrity before proceeding to kinetic assays.

Data Interpretation & Quantitative Analysis

Spectral Parameters Table

The following table summarizes typical spectral characteristics. Note: Values must be experimentally verified per batch.

Parameter	Typical Value	Structural Origin	Notes
(Visible)	455 – 505 nm	Azo group () + d-d transitions (Cr)	Primary quantification peak.[1] Broad due to metal complexation [1].
(UV)	~333 nm	Naphthalene ring ()	Secondary monitoring peak; less sensitive to pH changes [3].[1]
Isosbestic Point	Variable	Acid-Base equilibrium	Observed during pH titrations; indicates two distinct species in equilibrium.[1]
Molar Absorptivity ()	~15,000 - 25,000	Transition probability	High allows detection at low ppm levels.[1]

Degradation Monitoring (Kinetics)

In drug development and environmental remediation (e.g., Fenton oxidation), AR186 is often used to validate oxidative potential.

- Hypochromic Shift: As the azo bond (-N=N-) cleaves, the absorbance at decreases.[1]
- Blue Shift (Hypsochromic): A shift of the peak to lower wavelengths often indicates the formation of intermediate aromatic amines or removal of the metal center before total mineralization.

Kinetic Equation (Pseudo-first order):

Where

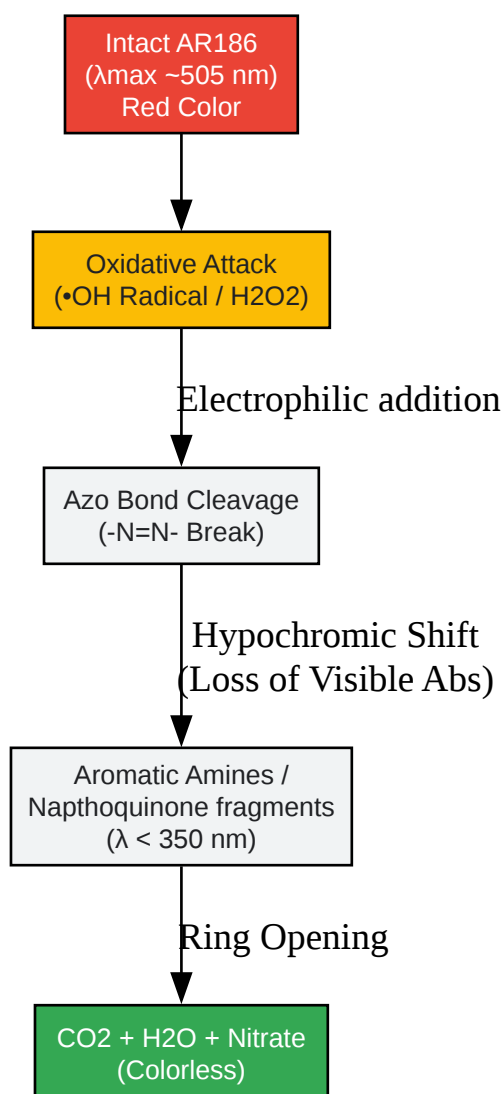
is initial absorbance,

is absorbance at time

, and

is the apparent rate constant.[1][5]

Mechanism of Spectral Shift



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Figure 2: Spectroscopic logic of AR186 degradation.[1] The loss of the 505 nm peak correlates directly to the cleavage of the azo bond.

Troubleshooting & Quality Control

Common Anomalies

- **Peak Broadening:** Often caused by aggregation of the dye molecules at high concentrations (>100 ppm). Solution: Ensure concentrations remain within the linear range (Beer-Lambert limit).
- **pH Sensitivity:** The hydroxyl group on the naphthalene ring is ionizable. A shift in pH can alter the electron density of the chromophore.^[2] Protocol: Always buffer samples if the matrix pH is unstable.
- **Metal Detachment:** In highly acidic conditions (pH < 2), the Chromium ion may dissociate, causing a drastic spectral shift and loss of light fastness.

Self-Validation Checklist

Blank Check: Does the solvent blank show flat baseline (Abs < 0.005)?

Linearity: Is the

of the calibration curve > 0.995?

Wavelength Accuracy: Is the observed

within ± 2 nm of the daily standard?

References

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- Acid Red 186 Chemical Properties and Structure. National Institutes of Health (PubChem). Retrieved from .^[1]
- Degradation of Acid Red 18 (Structural Analog) by Fenton Reagent. Asian Journal of Chemistry. Retrieved from .^[1] (Demonstrates UV-region transitions for naphthalene-based azo dyes).

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